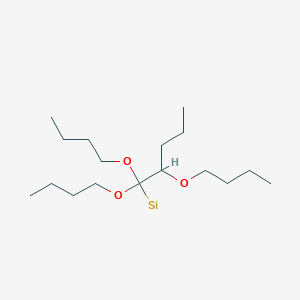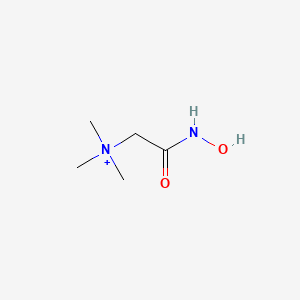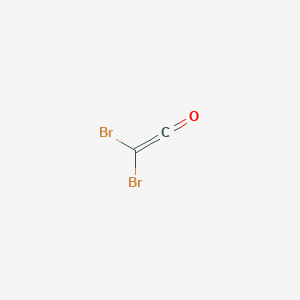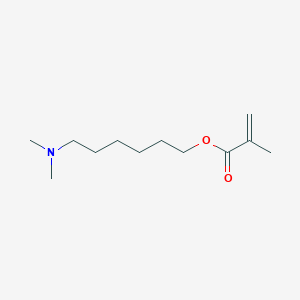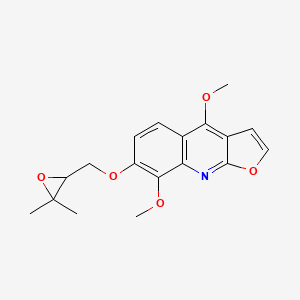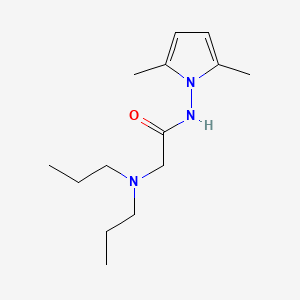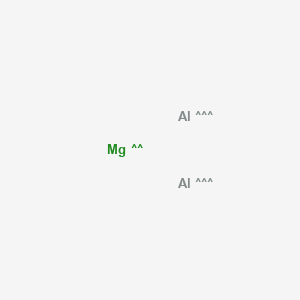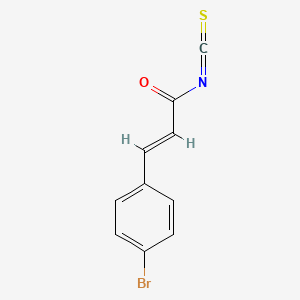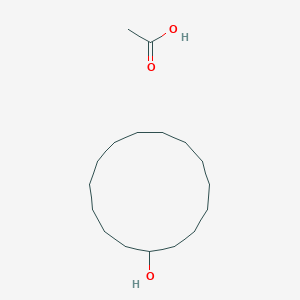
Acetic acid--cyclopentadecanol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–cyclopentadecanol (1/1) typically involves the esterification of acetic acid with cyclopentadecanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of acetic acid–cyclopentadecanol (1/1) can be achieved through a similar esterification process, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The purification of the product is typically done through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–cyclopentadecanol (1/1) can undergo various chemical reactions, including:
Oxidation: The alcohol group in cyclopentadecanol can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to yield the corresponding alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopentadecanone or cyclopentadecanoic acid.
Reduction: Cyclopentadecanol and acetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid–cyclopentadecanol (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential antimicrobial properties and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of fragrances and flavorings due to its unique odor profile.
Mécanisme D'action
The mechanism of action of acetic acid–cyclopentadecanol (1/1) involves its interaction with biological membranes and proteins. The ester bond can be hydrolyzed by esterases, releasing acetic acid and cyclopentadecanol. Acetic acid can act as a weak acid, altering the pH of the local environment, while cyclopentadecanol can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadecanone: A ketone with a similar carbon structure.
Cyclopentadecanolide: A lactone derived from cyclopentadecanol.
Cyclopentadecanoic acid: A carboxylic acid derived from the oxidation of cyclopentadecanol.
Uniqueness
Acetic acid–cyclopentadecanol (1/1) is unique due to its combination of a simple carboxylic acid and a long-chain alcohol. This combination imparts unique chemical properties, such as amphiphilicity, which can be exploited in various applications, including drug delivery and the production of specialty chemicals.
Propriétés
Numéro CAS |
22591-33-9 |
|---|---|
Formule moléculaire |
C17H34O3 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
acetic acid;cyclopentadecanol |
InChI |
InChI=1S/C15H30O.C2H4O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15;1-2(3)4/h15-16H,1-14H2;1H3,(H,3,4) |
Clé InChI |
HOZOKKOUGIDTHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1CCCCCCCC(CCCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



